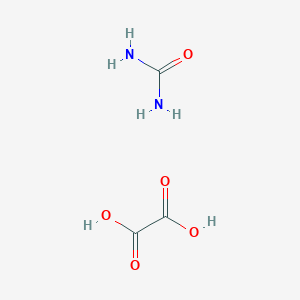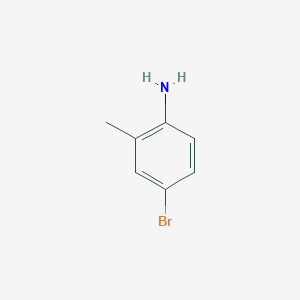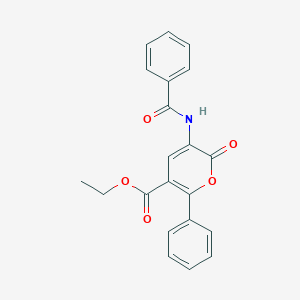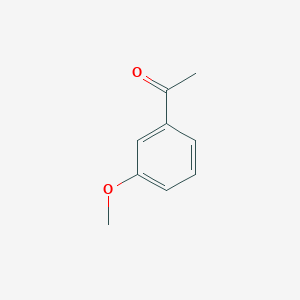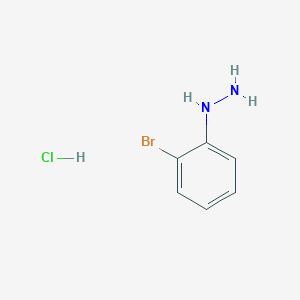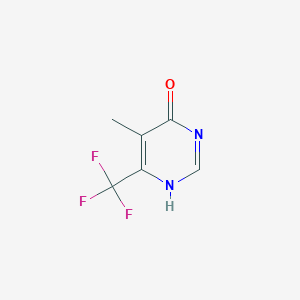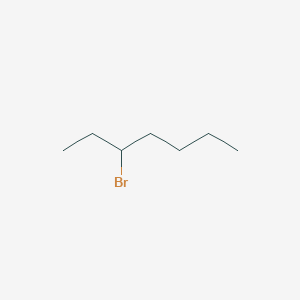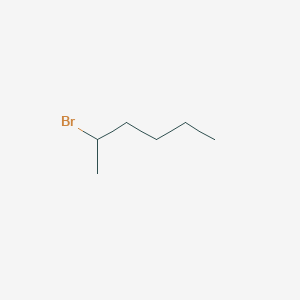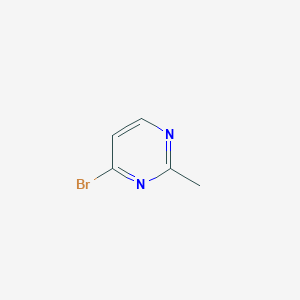
4-溴-2-甲基嘧啶
描述
4-Bromo-2-methylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom and a methyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
科学研究应用
4-Bromo-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. It is also used in the synthesis of nucleoside analogs for genetic research.
Medicine: 4-Bromo-2-methylpyrimidine derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. They are also explored for their anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals, dyes, and pharmaceuticals. It is also employed in the development of new polymers and materials with specific properties.
作用机制
Target of Action
4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.
Result of Action
The result of the action of 4-Bromo-2-methylpyrimidine is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyrimidine ring.
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2-methylpyrimidine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Bromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives like pyrimidine carboxylic acids.
- Coupled products with extended aromatic systems.
相似化合物的比较
2-Bromo-4-methylpyrimidine: Similar structure but with different substitution pattern.
4-Chloro-2-methylpyrimidine: Chlorine atom instead of bromine, leading to different reactivity.
4-Bromo-2,6-dimethylpyrimidine: Additional methyl group, affecting steric and electronic properties.
Uniqueness: 4-Bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile functionalization through substitution reactions, while the methyl group influences the compound’s electronic characteristics and steric profile. These features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.
属性
IUPAC Name |
4-bromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQVYZLQGRFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625618 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114560-76-7 | |
| Record name | 4-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


